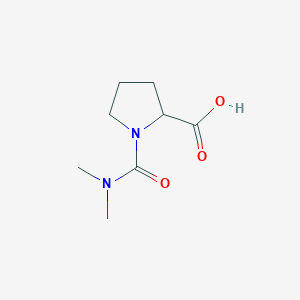
1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring a pyrrolidine ring and a dimethylcarbamoyl group, makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid typically involves the reaction of pyrrolidine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted pyrrolidine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid: The enantiomer of the compound, with similar but distinct properties.
N-Methylpyrrolidine-2-carboxylic Acid: A related compound with a different substituent on the nitrogen atom.
Pyrrolidine-2-carboxylic Acid: The parent compound without the dimethylcarbamoyl group.
Uniqueness
(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid is unique due to its specific chiral configuration and the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H14N2O3 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-(dimethylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c1-9(2)8(13)10-5-3-4-6(10)7(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
Clave InChI |
QCCHOIZBNCZGJU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


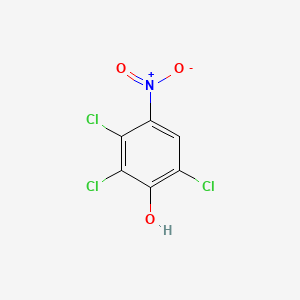

![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)

![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
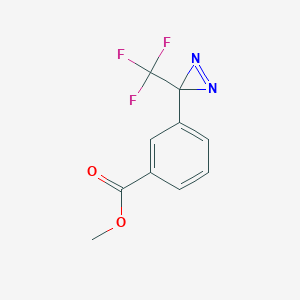
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)
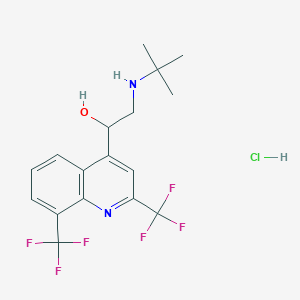

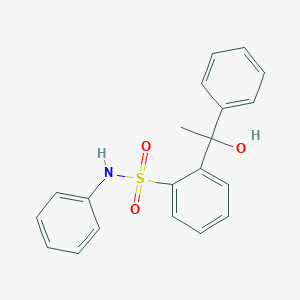

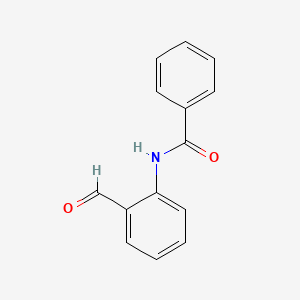
![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
